molecular formula C11H25ClO3Si B096062 2-Chloroethyltriisopropoxysilane CAS No. 18023-54-6

2-Chloroethyltriisopropoxysilane

Cat. No.: B096062
CAS No.: 18023-54-6
M. Wt: 268.85 g/mol
InChI Key: DDLMFVOFOCTELA-UHFFFAOYSA-N
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Description

2-Chloroethyltriisopropoxysilane (CAS No. 41304-56-7) is an organosilicon compound characterized by a chloroethyl group (–CH₂CH₂Cl) bonded to a silicon atom, which is further substituted with three isopropoxy (–O–C₃H₇) groups. This structure confers unique reactivity, enabling its use as a coupling agent, surface modifier, and intermediate in organic synthesis. Its applications span industries such as adhesives, coatings, and polymer composites, where it enhances interfacial adhesion between organic and inorganic materials via hydrolysis and condensation reactions .

Key properties include:

  • Molecular Formula: C₁₁H₂₃ClO₃Si
  • Molecular Weight: 278.84 g/mol
  • Boiling Point: ~250–260°C (estimated)
  • Solubility: Miscible with organic solvents (e.g., toluene, ethers); hydrolyzes in water.

Properties

CAS No.

18023-54-6

Molecular Formula

C11H25ClO3Si

Molecular Weight

268.85 g/mol

IUPAC Name

2-chloroethyl-tri(propan-2-yloxy)silane

InChI

InChI=1S/C11H25ClO3Si/c1-9(2)13-16(8-7-12,14-10(3)4)15-11(5)6/h9-11H,7-8H2,1-6H3

InChI Key

DDLMFVOFOCTELA-UHFFFAOYSA-N

SMILES

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C

Canonical SMILES

CC(C)O[Si](CCCl)(OC(C)C)OC(C)C

Other CAS No.

18023-54-6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloroethyltriisopropoxysilane with structurally analogous silanes, focusing on reactivity, stability, and industrial applicability.

Compound Molecular Formula Boiling Point (°C) Reactivity Primary Applications
This compound C₁₁H₂₃ClO₃Si 250–260 High (Cl group enables nucleophilic substitution; isopropoxy groups moderate hydrolysis rate) Adhesion promoters, surface modification
3-Chloropropyltrimethoxysilane C₆H₁₅ClO₃Si 196–198 Moderate (Cl and methoxy groups balance hydrolysis) Glass fiber sizing, mineral fillers
Triethoxy(vinyl)silane C₈H₁₈O₃Si 160–162 Low (vinyl group undergoes free-radical reactions) Crosslinking agent in silicones
Methyltriisopropoxysilane C₁₀H₂₄O₃Si 180–185 Low (methyl group inert; slow hydrolysis) Water-repellent coatings

Key Findings:

Reactivity Differences :

  • The chloroethyl group in this compound facilitates nucleophilic substitution (e.g., with amines or alcohols), making it more reactive than methyl- or vinyl-substituted silanes. In contrast, 3-Chloropropyltrimethoxysilane exhibits slower hydrolysis due to methoxy groups’ lower steric hindrance compared to isopropoxy .

Hydrolysis Rates :

  • Isopropoxy groups hydrolyze slower than methoxy groups due to steric effects. This property allows this compound to form more stable siloxane networks in hydrophobic coatings compared to methoxy analogs .

Thermal Stability :

  • Compounds with bulkier substituents (e.g., triisopropoxy) exhibit higher thermal stability. This compound decomposes above 250°C, outperforming vinyl- or methoxy-based silanes in high-temperature applications .

Application-Specific Performance :

  • In adhesion promotion, this compound outperforms methyltriisopropoxysilane due to its reactive Cl group, which forms covalent bonds with substrates. However, it is less suitable than vinylsilanes for free-radical curing systems .

Research Findings and Industrial Relevance

Recent studies highlight the following:

  • Surface Modification: this compound-treated silica nanoparticles show 30% higher dispersion stability in epoxy resins compared to untreated particles, attributed to improved interfacial bonding .
  • Environmental Impact: Hydrolysis byproducts (e.g., isopropanol, HCl) require careful handling, though its lower volatility reduces airborne exposure risks compared to chloropropylmethoxysilanes .

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